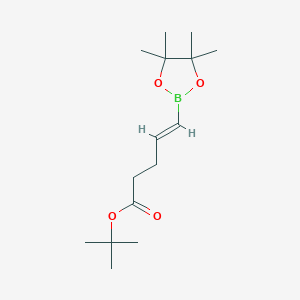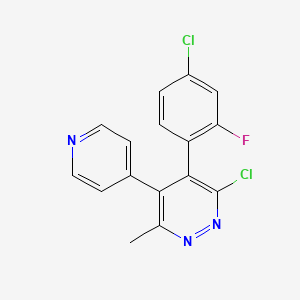![molecular formula C18H17Cl2F2N3O2 B13462303 N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13462303.png)
N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[211]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a dichlorophenyl group, a difluoromethyl group, and a pyrazole carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the core bicyclic structure. This is followed by the introduction of the dichlorophenyl and difluoromethyl groups through a series of substitution reactions. The final step involves the formation of the pyrazole carboxamide moiety under controlled conditions, often using reagents such as hydrazine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to monitor the reaction progress and ensure the quality of the final product. Additionally, large-scale production may require the use of specialized reactors and purification systems to handle the complex reaction conditions.
化学反应分析
Types of Reactions
N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl and difluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby modulating a biological pathway.
相似化合物的比较
Similar Compounds
- **N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- **N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(methyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
The uniqueness of N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and difluoromethyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C18H17Cl2F2N3O2 |
|---|---|
分子量 |
416.2 g/mol |
IUPAC 名称 |
N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H17Cl2F2N3O2/c1-17-7-18(8-17,14(27-17)9-3-4-11(19)12(20)5-9)23-16(26)10-6-25(2)24-13(10)15(21)22/h3-6,14-15H,7-8H2,1-2H3,(H,23,26) |
InChI 键 |
PFCGUYZUKCIHGS-UHFFFAOYSA-N |
规范 SMILES |
CC12CC(C1)(C(O2)C3=CC(=C(C=C3)Cl)Cl)NC(=O)C4=CN(N=C4C(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





amine](/img/structure/B13462248.png)
![1-methyl-N-[1-(4-{9-[(2,2,2-trifluoroethyl)carbamoyl]-9H-fluoren-9-yl}butyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13462251.png)

amino}-2-(2-fluorophenyl)aceticacid](/img/structure/B13462278.png)
amino}-5-methylhexanoic acid](/img/structure/B13462290.png)


![methyl 4-amino-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate hydrochloride](/img/structure/B13462306.png)



